molecular formula C9H11BN2O2 B12069201 1,4-Dimethyl-1H-indazole-6-boronic acid CAS No. 1310384-21-4

1,4-Dimethyl-1H-indazole-6-boronic acid

Cat. No.: B12069201
CAS No.: 1310384-21-4
M. Wt: 190.01 g/mol
InChI Key: SZAGSASAQPUZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- is a boronic acid derivative characterized by the presence of a boron atom bonded to a 1,4-dimethyl-1H-indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of boronic acid derivatives often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic esters or anhydrides.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Scientific Research Applications

Boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a protease inhibitor.

    Medicine: Explored for its anticancer properties and as a component in drug design.

    Industry: Utilized in the development of advanced materials and sensors

Mechanism of Action

The mechanism of action of boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as a protease inhibitor, where it binds to the active site of the enzyme, inhibiting its activity. The compound’s interaction with molecular targets and pathways is a subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- is unique due to its specific substitution pattern on the indazole ring, which imparts distinct reactivity and biological activity compared to other boronic acid derivatives.

Properties

CAS No.

1310384-21-4

Molecular Formula

C9H11BN2O2

Molecular Weight

190.01 g/mol

IUPAC Name

(1,4-dimethylindazol-6-yl)boronic acid

InChI

InChI=1S/C9H11BN2O2/c1-6-3-7(10(13)14)4-9-8(6)5-11-12(9)2/h3-5,13-14H,1-2H3

InChI Key

SZAGSASAQPUZDI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C2C=NN(C2=C1)C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.